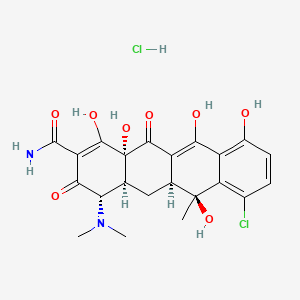

Chlortetracycline hydrochloride

Description

CHLORTETRACYCLINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1950.

Properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAPHLRPFNSDNH-MRFRVZCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-62-5 (Parent) | |

| Record name | Chlortetracycline hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045076 | |

| Record name | Chlortetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-72-2, 165101-50-8, 3671-08-7 | |

| Record name | Chlortetracycline hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alexomycin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165101508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlortetracycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlortetracycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlortetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlortetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GX33ON8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Chlortetracycline Hydrochloride on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlortetracycline (B606653), a pioneering member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanism of action of chlortetracycline hydrochloride on bacterial ribosomes. It delves into the primary binding site, the inhibition of the elongation phase of protein synthesis, and a secondary mechanism involving the disruption of translation initiation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows to serve as a vital resource for researchers in microbiology, pharmacology, and drug development.

Introduction

Chlortetracycline is a broad-spectrum antibiotic first discovered in the late 1940s from the bacterium Streptomyces aureofaciens.[1] Its primary mode of action is the inhibition of protein synthesis in bacteria, a process crucial for their growth and replication.[2] By binding to the bacterial 70S ribosome, a complex ribonucleoprotein machine composed of a small (30S) and a large (50S) subunit, chlortetracycline effectively halts the production of essential proteins.[2] This guide will elucidate the intricate details of this interaction.

Primary Mechanism of Action: Inhibition of Protein Synthesis Elongation

The canonical mechanism of action for chlortetracycline involves the disruption of the elongation phase of protein synthesis. This process can be broken down into several key steps:

-

Binding to the 30S Ribosomal Subunit: Chlortetracycline specifically targets the small 30S ribosomal subunit.[2]

-

Occupation of the A-Site: The primary binding site for chlortetracycline is the aminoacyl-tRNA (A-site) on the 30S subunit.[2] This binding is reversible.[3]

-

Steric Hindrance: By occupying the A-site, chlortetracycline physically obstructs the binding of incoming aminoacyl-tRNA molecules to the mRNA-ribosome complex.[2][4]

-

Halting Polypeptide Chain Elongation: This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis.[2]

-

Role of Magnesium Ions: The binding of tetracyclines to the ribosome is often mediated by a magnesium ion (Mg²⁺) chelate.[3] This interaction is crucial for the stable association of the antibiotic with its target.

Visualization of the Primary Mechanism of Action

The following diagram illustrates the inhibitory effect of Chlortetracycline on the elongation stage of bacterial protein synthesis.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Chlortetracycline Hydrochloride: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortetracycline (B606653) hydrochloride, the first member of the tetracycline (B611298) class of antibiotics to be discovered, is a broad-spectrum bacteriostatic agent.[1] Isolated from Streptomyces aureofaciens, it has historically been employed in both human and veterinary medicine to treat a wide array of bacterial infections. This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of chlortetracycline hydrochloride, detailing its mechanism of action, resistance pathways, and standardized methodologies for its evaluation. The quantitative data on its efficacy against a diverse range of pathogens are presented for comparative analysis, and key biological and experimental pathways are visualized to facilitate a deeper understanding.

Antimicrobial Spectrum of Activity: Quantitative Data

Chlortetracycline hydrochloride exhibits inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for chlortetracycline against various clinically relevant bacteria.

Table 1: In Vitro Activity of Chlortetracycline Hydrochloride against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Various | 0.25 | >16 | [2] |

| Enterococcus faecalis | Various | 0.25 | >16 | [2] |

| Enterococcus faecium | Various | 0.12 | >16 | [2] |

| Streptococcus pneumoniae | Various | 0.12 | 16 | [2] |

| β-hemolytic streptococci | Various | 0.25 | >16 | [2] |

Table 2: In Vitro Activity of Chlortetracycline Hydrochloride against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | Various | 4 | >32 | [3] |

| Klebsiella pneumoniae | Various | 8 | >32 | [3] |

| Pseudomonas aeruginosa | Various | 16 | >32 | [3] |

| Haemophilus influenzae | Various | 2 | 8 | [3] |

Table 3: In Vitro Activity of Chlortetracycline Hydrochloride against Atypical Pathogens

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Mycoplasma synoviae | Effective at 50-200 g/ton of feed | [4] |

| Chlamydia spp. | Sensitive (specific MICs vary) | [5][6] |

| Rickettsia spp. | Sensitive (specific MICs vary) | [5] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Chlortetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The primary target is the bacterial 70S ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins.

Chlortetracycline binds to the 30S ribosomal subunit, the smaller of the two ribosomal subunits.[7] This binding occurs at a specific site, sterically hindering the attachment of aminoacyl-tRNA (tRNA) to the ribosomal A-site (acceptor site).[7] By blocking the A-site, chlortetracycline prevents the incorporation of new amino acids into the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth.[7]

References

- 1. goldbio.com [goldbio.com]

- 2. arts.units.it [arts.units.it]

- 3. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of chlortetracycline against Mycoplasma synoviae isolated in two periods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20: Chlamydiae, rickettsiae and mycoplasmas | Pocket Dentistry [pocketdentistry.com]

- 6. Mini Review: Antimicrobial Control of Chlamydial Infections in Animals: Current Practices and Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. letstalkacademy.com [letstalkacademy.com]

Physical and chemical properties of Chlortetracycline hydrochloride powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlortetracycline hydrochloride powder. The information is intended to support research, development, and quality control activities involving this broad-spectrum antibiotic.

Physicochemical Properties

Chlortetracycline hydrochloride is a yellow crystalline powder.[1][2] Key quantitative physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | References |

| CAS Number | 64-72-2 | |

| Molecular Formula | C22H23ClN2O8 · HCl | |

| Molecular Weight | 515.34 g/mol | |

| Appearance | Yellow crystalline powder | [1][2] |

| pH (10 mg/mL in water) | 2.3 - 3.3 | [3] |

| Specific Rotation | -235° to -250° | [3] |

| Loss on Drying | ≤ 2.0% | [4] |

| Sulfated Ash | ≤ 0.5% | [1] |

Table 2: Solubility Profile

| Solvent | Solubility | References |

| Water | Slightly soluble (approx. 1 in 100 parts) | [4] |

| Ethanol | Slightly soluble (approx. 1 in 250 parts) | [4] |

| Acetone | Practically insoluble | [4] |

| Ether | Practically insoluble | [4] |

| Methanol | Soluble | [5] |

| Solutions of Alkali Hydroxides and Carbonates | Soluble | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of Chlortetracycline hydrochloride in a given solvent.

-

Preparation: Add an excess amount of Chlortetracycline hydrochloride powder to a known volume of the solvent in a sealed, airtight container.

-

Equilibration: Agitate the container at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved powder to settle.

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.

-

Analysis: Quantify the concentration of Chlortetracycline hydrochloride in the clear, saturated solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility as mg/mL or g/100mL of the solvent.

References

Chlortetracycline Hydrochloride: A Technical Guide to its Application as a Calcium Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlortetracycline (B606653) hydrochloride (CTC), a well-established antibiotic of the tetracycline (B611298) class, possesses a secondary, yet significant, function as a specific calcium ionophore. This property allows for the controlled transport of calcium ions across biological membranes, making it a valuable tool for investigating the multifaceted roles of calcium in cellular signaling and physiology. This technical guide provides an in-depth exploration of the core principles of CTC's ionophoretic activity, presenting quantitative data, detailed experimental protocols, and visualizations of the downstream signaling pathways affected by CTC-induced calcium influx. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize chlortetracycline hydrochloride in their experimental designs.

Mechanism of Action as a Calcium Ionophore

Chlortetracycline hydrochloride's ability to function as a calcium ionophore stems from its chemical structure, which allows it to form a lipid-soluble complex with Ca²⁺ ions. This complex can then diffuse across the lipid bilayer of cellular and organellar membranes, effectively increasing the permeability of these membranes to calcium.

The process begins with the chelation of a calcium ion by the chlortetracycline molecule, forming a 1:1 complex.[1] This interaction is highly specific to calcium, with minimal affinity for other divalent or monovalent cations.[1] The formation of the CTC-Ca²⁺ complex masks the charge of the calcium ion and creates a hydrophobic exterior, facilitating its transport into the hydrophobic core of the membrane. Once inside the cell or organelle, the complex can dissociate, releasing the calcium ion and thereby increasing its intracellular concentration. This targeted delivery of calcium makes CTC a potent tool for studying calcium-dependent cellular processes.

Quantitative Data on Ionophoretic Activity

| Parameter | Value | Cell/System Type | Reference |

| Initial Rate of Ca²⁺ Uptake | 37 nmol/mg/min | Bovine Cardiac Sarcolemmal Vesicles | [2] |

| Maximum Ca²⁺ Uptake | 179 nmol/mg | Bovine Cardiac Sarcolemmal Vesicles | [2] |

| Typical Experimental Concentration | 20-500 µM | Intact Human Erythrocytes | [3] |

| Intracellular Accumulation | 5-6 fold relative to medium | Intact Human Erythrocytes | [3] |

Experimental Protocols

The use of chlortetracycline hydrochloride as a calcium ionophore typically involves monitoring changes in intracellular calcium concentration using its intrinsic fluorescent properties or in conjunction with other calcium indicators. Below are detailed methodologies for key experiments.

Measurement of Intracellular Calcium Using Chlortetracycline Fluorescence

This protocol outlines the use of CTC's own fluorescence, which increases upon binding to calcium in a membrane environment, to monitor changes in intracellular calcium levels.

Materials:

-

Chlortetracycline hydrochloride (CTC) stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)

-

Cells of interest (adherent or suspension)

-

Physiologically buffered salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometer or fluorescence microscope with appropriate filter sets (Excitation: ~400 nm, Emission: ~520 nm)

-

Positive control (e.g., a known calcium ionophore like A23187)

-

Calcium chelator (e.g., EGTA) for baseline measurements

Procedure:

-

Cell Preparation:

-

For adherent cells, plate them in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.

-

For suspension cells, wash and resuspend them in the buffered salt solution to the desired density.

-

-

Loading with Chlortetracycline:

-

Dilute the CTC stock solution in the buffered salt solution to the final working concentration (typically in the range of 20-100 µM).

-

Incubate the cells with the CTC-containing solution for 15-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells once with the buffered salt solution to remove excess CTC.

-

Add fresh buffered salt solution to the cells.

-

Measure the baseline fluorescence using a fluorometer or fluorescence microscope.

-

-

Stimulation and Data Acquisition:

-

Introduce the experimental stimulus (e.g., agonist, antagonist) to the cells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium bound to CTC.

-

-

Controls:

-

At the end of the experiment, add a positive control (e.g., A23187) to induce maximal calcium influx and determine the maximum fluorescence signal.

-

For baseline correction, a separate sample can be treated with a calcium chelator like EGTA to measure the fluorescence in the absence of free intracellular calcium.

-

Caption: Workflow for measuring intracellular calcium with CTC.

Downstream Signaling Pathways

The influx of calcium mediated by chlortetracycline hydrochloride can trigger a cascade of downstream signaling events, influencing a variety of cellular processes. Two prominent pathways affected are the NF-κB signaling pathway and the intrinsic apoptosis pathway.

NF-κB Signaling Pathway

Calcium is a known modulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Studies have suggested that tetracyclines can influence this pathway.[4] An increase in intracellular calcium can lead to the activation of various kinases which, in turn, can phosphorylate the inhibitory protein IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

Caption: NF-κB pathway activation by CTC-mediated Ca²⁺ influx.

Intrinsic Apoptosis Pathway

Sustained high levels of intracellular calcium can be cytotoxic and can trigger the intrinsic pathway of apoptosis. Tetracycline analogues have been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[5][6][7] The influx of calcium can lead to mitochondrial stress, resulting in the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death. AIF translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner.

Caption: Intrinsic apoptosis pathway initiated by CTC.

Conclusion

Chlortetracycline hydrochloride's role as a specific calcium ionophore provides a valuable and accessible tool for the scientific community. Its ability to controllably elevate intracellular calcium concentrations allows for the detailed study of calcium-dependent signaling pathways and their physiological consequences. This guide has provided a comprehensive overview of its mechanism, quantitative characteristics, and experimental application, along with insights into the downstream signaling events it can trigger. By leveraging the information presented, researchers can effectively incorporate chlortetracycline hydrochloride into their studies to further unravel the complexities of calcium signaling in health and disease.

References

- 1. Quantitative proteomic analysis reveals that chemotaxis is involved in chlortetracycline resistance of Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorotetracycline fluorescence is a quantitative measure of the free internal Ca2+ concentration achieved by active transport. In situ calibration and application to bovine cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetracycline analogues (doxycycline and COL-3) induce caspase-dependent and -independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetracyclines induce apoptosis in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlortetracycline's Fluorescence in Cellular Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of Chlortetracycline (B606653) (CTC) and its application as a dynamic probe in cellular imaging. Chlortetracycline, a member of the tetracycline (B611298) class of antibiotics, has found a significant niche in cell biology as a fluorescent indicator for divalent cations, most notably calcium (Ca²⁺), within cellular microenvironments. Its ability to selectively chelate these ions in hydrophobic environments, such as biological membranes, results in a significant enhancement of its fluorescence, providing a valuable tool for monitoring intracellular ion dynamics.

Core Fluorescence Properties of Chlortetracycline

Chlortetracycline's utility in cellular imaging stems from the modulation of its fluorescence upon binding to divalent cations, particularly Ca²⁺ and to a lesser extent, Magnesium (Mg²⁺). In aqueous solutions, CTC exhibits weak fluorescence. However, upon forming a complex with Ca²⁺ in a non-polar environment, such as within a biological membrane, its quantum yield increases, leading to a significant enhancement in fluorescence intensity. This property allows for the visualization of localized changes in cation concentration within specific cellular compartments.

The fluorescence of the CTC-Ca²⁺ complex is also sensitive to the local pH, with fluorescence decreasing in more acidic environments. Furthermore, changes in membrane potential have been shown to influence CTC fluorescence, adding another layer of complexity to data interpretation but also opening possibilities for its use in monitoring membrane bioenergetics.

Quantitative Fluorescence Data

The following tables summarize the key quantitative fluorescence properties of Chlortetracycline. It is important to note that specific values can vary depending on the experimental conditions, such as solvent polarity, pH, and the presence of other interacting molecules.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~390 - 400 nm | Bound to Ca²⁺ in a membranous environment |

| Emission Maximum (λem) | ~520 - 530 nm | Bound to Ca²⁺ in a membranous environment |

| Property | Value | Notes |

| Fluorescence Lifetime (τ) | ~0.6 ns (in neutral buffer) to ~1.7 ns (bound to hydroxyapatite)[1] | The lifetime of tetracyclines is generally in the nanosecond range and increases upon binding to macromolecules or in more viscous environments. Specific lifetime data for the CTC-Ca²⁺ complex in cellular membranes is not readily available. |

| Quantum Yield (ΦF) | Not explicitly reported for the CTC-Ca²⁺ complex in cellular environments. | While it is well-established that the fluorescence quantum yield of CTC is significantly enhanced upon binding to Ca²⁺ in a hydrophobic environment, a precise numerical value is not consistently reported in the literature. One study noted that tetracyclines in aqueous solutions have a decreased fluorescence quantum yield compared to in organic solvents[2]. Another study on the photodegradation of CTC reported a quantum yield of photodegradation that varied with pH[3]. |

Mechanism of Fluorescence and Cellular Targets

Chlortetracycline is a lipophilic molecule that can readily cross cellular membranes. Its primary intracellular targets for fluorescence imaging are not its antibiotic targets (the 30S ribosomal subunit), but rather areas of high divalent cation concentration within or associated with membranes. The prevailing mechanism for its use as a Ca²⁺ probe involves the formation of a chelation complex with Ca²⁺ ions. This complex, when localized to a hydrophobic environment like the lipid bilayer of a membrane, exhibits enhanced fluorescence.

Key cellular compartments that can be visualized using CTC include:

-

Endoplasmic Reticulum (ER) and Sarcoplasmic Reticulum (SR): These are major intracellular Ca²⁺ stores, and CTC has been widely used to monitor Ca²⁺ release and uptake from these organelles.

-

Mitochondria: These organelles also play a crucial role in Ca²⁺ homeostasis and can accumulate CTC.

-

Plasma Membrane: CTC can associate with the inner leaflet of the plasma membrane, reporting on Ca²⁺ concentrations in this critical signaling domain.

-

Secretory Vesicles: In some cell types, CTC can be used to monitor Ca²⁺ within secretory granules.

Experimental Protocols

Preparation of Chlortetracycline Staining Solution

Materials:

-

Chlortetracycline hydrochloride (CTC)

-

Buffer appropriate for your cell type (e.g., HEPES-buffered saline, Tris-HCl)

-

DL-cysteine (optional, can help to stabilize the CTC solution)

-

Adjust pH to ~7.4

Procedure:

-

Prepare a stock solution of CTC (e.g., 50 mM in distilled water). This solution should be stored protected from light at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired working concentration in the appropriate buffer. A common working concentration range is 20-100 µM.[4]

-

For some applications, particularly with sperm, the staining solution may also contain DL-cysteine (e.g., 5 mM) to prevent CTC oxidation.

General Protocol for Staining Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental questions.

Materials:

-

Adherent cells grown on coverslips or in imaging-compatible plates

-

Phosphate-Buffered Saline (PBS) or other suitable physiological buffer

-

CTC staining solution (20-100 µM in buffer)

-

Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging

-

Mounting medium

Procedure:

-

Cell Culture: Plate cells on sterile coverslips or in an appropriate imaging dish and culture until they reach the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.

-

Staining: Incubate the cells with the CTC staining solution for a specified period. Incubation times can range from 3 to 30 minutes at room temperature or 37°C, protected from light.[4] The optimal time should be determined empirically.

-

Washing: Gently wash the cells twice with PBS to remove excess CTC.

-

(Optional) Fixation: For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Follow with three washes in PBS. Note that fixation may alter the distribution of CTC and Ca²⁺.

-

Mounting: Mount the coverslips onto a microscope slide using an appropriate mounting medium. For live-cell imaging, the cells should be kept in a physiological buffer in an imaging chamber.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set (e.g., excitation ~400 nm, emission ~520 nm).

Visualization of Cellular Processes

Monitoring Intracellular Calcium Release

Chlortetracycline is a valuable tool for visualizing the release of Ca²⁺ from intracellular stores, a key event in many signal transduction pathways. For instance, the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the production of inositol (B14025) trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, triggering the release of Ca²⁺ into the cytoplasm. This localized increase in Ca²⁺ concentration within the ER can be detected as a change in CTC fluorescence.

Experimental Workflow for Cellular Imaging with CTC

The following diagram outlines a typical workflow for a fluorescence microscopy experiment using Chlortetracycline.

Applications in Research and Drug Development

The ability of Chlortetracycline to report on localized divalent cation concentrations has made it a valuable tool in various research areas:

-

Sperm Capacitation and Acrosome Reaction: CTC staining patterns are widely used to assess the capacitation state of spermatozoa. Different patterns of fluorescence on the sperm head correspond to the uncapacitated, capacitated, and acrosome-reacted states, providing a functional assay for fertility studies.[5]

-

Calcium Homeostasis: CTC is used to study the role of Ca²⁺ in a multitude of cellular processes, including muscle contraction, neurotransmission, and apoptosis.

-

Drug Discovery: CTC can be employed in screening assays to identify compounds that modulate intracellular Ca²⁺ levels or disrupt Ca²⁺ homeostasis.

-

Toxicology: It can be used to assess the effects of toxins or environmental stressors on cellular Ca²⁺ signaling pathways.

Limitations and Considerations

While a powerful tool, the use of Chlortetracycline has several limitations that researchers must consider:

-

Specificity: Although CTC has a higher affinity for Ca²⁺, it can also bind to Mg²⁺ and other divalent and trivalent cations, which can complicate the interpretation of fluorescence signals.[2]

-

Environmental Sensitivity: CTC fluorescence is influenced by factors other than cation concentration, including pH and membrane potential. Careful controls are necessary to account for these variables.

-

Phototoxicity and Photobleaching: Like many fluorescent probes, CTC can be phototoxic to cells upon prolonged exposure to excitation light, and it is susceptible to photobleaching.

-

Qualitative vs. Quantitative Measurements: While CTC provides excellent qualitative information on changes in localized cation concentrations, obtaining precise quantitative measurements of ion concentrations can be challenging due to the aforementioned environmental sensitivities.[6] Calibration procedures are often required for quantitative analysis.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Photolysis of chlortetracycline in aqueous solution: kinetics, toxicity and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sperm calcium levels and chlortetracycline fluorescence patterns are related to the in vivo fertility of cryopreserved bovine semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorotetracycline fluorescence is a quantitative measure of the free internal Ca2+ concentration achieved by active transport. In situ calibration and application to bovine cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Chlortetracycline Resistance Mechanisms in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of chlortetracycline (B606653) in 1948 marked a significant milestone in the fight against bacterial infections.[1] However, the emergence of bacterial resistance to this and other tetracyclines was observed shortly after their introduction, with the first tetracycline-resistant Shigella dysenteriae isolated in 1953.[2] Initial research into the mechanisms underlying this resistance identified three primary strategies employed by bacteria to evade the inhibitory effects of chlortetracycline and other tetracyclines: decreased intracellular accumulation of the drug via efflux pumps, protection of the ribosomal target, and enzymatic inactivation of the antibiotic. This guide provides an in-depth look at the seminal studies that first characterized these core resistance mechanisms.

Decreased Intracellular Accumulation: The Discovery of Efflux Pumps

One of the earliest observed mechanisms of resistance was the reduced accumulation of tetracycline (B611298) within resistant bacteria. Seminal work in the 1960s and 1970s laid the foundation for understanding that this was not due to a lack of uptake, but rather an active process of pumping the antibiotic out of the cell.

Key Experiments and Methodologies

Initial investigations by Franklin and Godfrey in 1965 demonstrated that resistant strains of Escherichia coli accumulated significantly less chlortetracycline and tetracycline compared to their sensitive counterparts.[3] This pivotal study utilized radiolabeled tetracyclines to quantify drug accumulation. Later work by McMurry, Petrucci, and Levy in 1980 provided definitive evidence for an active efflux mechanism by using everted (inside-out) membrane vesicles.[4]

-

Bacterial Strains: A highly resistant strain of Escherichia coli and a sensitive parent strain were used.

-

Growth Conditions: Bacteria were cultured in a suitable broth medium.

-

Radiolabeled Tetracycline: [¹⁴C]chlortetracycline or [³H]tetracycline was added to the bacterial cultures at a defined concentration.

-

Incubation: Cultures were incubated at 37°C with shaking.

-

Sampling: At various time points, aliquots of the culture were removed.

-

Separation of Bacteria: The bacterial cells were rapidly separated from the medium by centrifugation or filtration.

-

Washing: The cell pellets were washed with cold buffer to remove any non-specifically bound tetracycline.

-

Quantification of Radioactivity: The amount of radioactivity in the cell pellets was determined using a scintillation counter.

-

Data Analysis: The intracellular concentration of the radiolabeled tetracycline was calculated and compared between the resistant and sensitive strains.

-

Preparation of Everted Membrane Vesicles:

-

E. coli cells (both resistant and sensitive strains) were grown to mid-log phase.

-

Cells were harvested, washed, and converted to spheroplasts using lysozyme (B549824) and EDTA.

-

Spheroplasts were lysed by osmotic shock in a hypotonic buffer.

-

The resulting membrane fragments were passed through a French press to generate everted vesicles.

-

Vesicles were collected by centrifugation and resuspended in a suitable buffer.

-

-

Tetracycline Uptake Assay:

-

Everted membrane vesicles were incubated with radiolabeled tetracycline (e.g., [³H]tetracycline) in the presence of an energy source such as lactate.

-

The reaction mixture was incubated at a controlled temperature.

-

At specific time intervals, samples were taken and filtered through nitrocellulose filters to separate the vesicles from the external medium.

-

The filters were washed and the amount of radioactivity retained by the vesicles was measured using a scintillation counter.

-

-

Data Analysis: The uptake of tetracycline into the everted vesicles (which corresponds to efflux from an intact cell) was compared between vesicles from resistant and sensitive strains. The effect of metabolic inhibitors (like dinitrophenol) was also assessed to confirm the energy-dependent nature of the transport.[5]

Quantitative Data Summary

| Study | Bacterial Strain | Resistance Mechanism | Observation | Fold Difference in Accumulation (Sensitive/Resistant) |

| Franklin and Godfrey, 1965 | Escherichia coli | Decreased Accumulation | Resistant cells accumulated much less chlortetracycline and tetracycline. | Not explicitly quantified as a single fold-change, but graphical data shows a substantial difference. |

| McMurry, Petrucci, and Levy, 1980 | Escherichia coli with plasmids RP1, R222, R144, RA1 | Active Efflux | Everted vesicles from induced resistant cells showed active influx of tetracycline. | The study focused on demonstrating active transport rather than a direct whole-cell accumulation fold-difference. |

Visualization of Experimental Workflow

Caption: Experimental workflows for studying tetracycline accumulation and efflux.

Ribosomal Protection: Shielding the Target

A second major mechanism of tetracycline resistance involves the production of proteins that protect the ribosome from the inhibitory action of the antibiotic. These ribosomal protection proteins (RPPs) actively dislodge tetracycline from its binding site on the ribosome.

Key Experiments and Methodologies

The work of Burdett in the early 1990s was instrumental in purifying and characterizing Tet(M), one of the most well-studied RPPs.[6] These studies utilized in vitro translation assays to demonstrate that the resistance was conferred at the level of protein synthesis.

-

Preparation of Cell-Free Extracts (S30 extracts):

-

E. coli strains (one expressing the Tet(M) protein and a control strain) were grown to mid-log phase.

-

Cells were harvested, washed, and lysed using a French press or alumina (B75360) grinding.

-

The lysate was centrifuged at 30,000 x g to remove cell debris, yielding the S30 supernatant containing ribosomes, tRNAs, and translation factors.

-

-

In Vitro Protein Synthesis Reaction:

-

A reaction mixture was prepared containing:

-

S30 extract

-

An energy source (ATP, GTP) and an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase)

-

A mixture of amino acids, with one being radiolabeled (e.g., [³⁵S]methionine or [¹⁴C]leucine)

-

A template mRNA (e.g., poly(U) or a specific viral RNA)

-

Varying concentrations of chlortetracycline or tetracycline.

-

-

-

Incubation: The reaction mixture was incubated at 37°C for a specific period (e.g., 30-60 minutes).

-

Measurement of Protein Synthesis:

-

The reaction was stopped by the addition of trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

-

The precipitate was collected on a filter, washed, and the amount of incorporated radioactivity was measured using a scintillation counter.

-

-

Data Analysis: The level of protein synthesis (as measured by incorporated radioactivity) in the presence of tetracycline was compared between the extracts containing Tet(M) and the control extracts.

-

Preparation of Ribosomes: 70S ribosomes were purified from sensitive E. coli strains through sucrose (B13894) gradient centrifugation.

-

Binding Reaction:

-

Purified ribosomes were incubated with radiolabeled tetracycline (e.g., [³H]tetracycline) in a binding buffer.

-

To test the effect of RPPs, purified Tet(M) or Tet(O) protein and GTP were added to the reaction mixture.

-

-

Separation of Bound and Free Tetracycline: The reaction mixture was passed through a nitrocellulose filter. Ribosomes and ribosome-bound tetracycline are retained on the filter, while free tetracycline passes through.

-

Quantification: The radioactivity on the filter was measured using a scintillation counter to determine the amount of tetracycline bound to the ribosomes.

-

Data Analysis: The amount of bound tetracycline was compared in the presence and absence of the RPP to determine if the protein could displace the antibiotic from the ribosome.

Quantitative Data Summary

| Study | Protein | Assay | Observation | Quantitative Finding |

| Burdett, 1991 | Tet(M) | In Vitro Translation | Tet(M) protected protein synthesis from tetracycline inhibition. | The concentration of tetracycline required to inhibit protein synthesis by 50% was significantly higher in the presence of Tet(M). |

| Burdett, 1991 | Tet(M) | GTPase Activity | Purified Tet(M) has an associated ribosome-dependent GTPase activity. | Specific activity was similar to that of elongation factor G (EF-G). |

Visualization of Signaling Pathway

Caption: Mechanism of ribosomal protection by Tet(M).

Enzymatic Inactivation: Chemical Modification of Chlortetracycline

The third primary mechanism of resistance involves the enzymatic modification of the tetracycline molecule, rendering it inactive. This mechanism was first characterized in the late 1980s.

Key Experiments and Methodologies

The groundbreaking work of Speer and Salyers in 1988 identified a novel tetracycline resistance gene, later named tet(X), from Bacteroides fragilis that conferred resistance only under aerobic conditions. Their experiments demonstrated that the resistance was due to a chemical modification of tetracycline.

-

Bacterial Strains: An E. coli strain carrying the tet(X) gene and a tetracycline-sensitive control strain.

-

Growth in the Presence of Tetracycline: Both strains were grown in broth medium containing a sub-inhibitory concentration of tetracycline under aerobic conditions.

-

Preparation of Spent Medium: After a period of growth, the bacteria were removed by centrifugation, and the resulting "spent" medium was filter-sterilized.

-

Bioassay of Spent Medium: The tetracycline-sensitive E. coli strain was inoculated into the spent medium from both the resistant and sensitive cultures.

-

Assessment of Growth: The growth of the sensitive strain in the spent media was monitored. Growth in the spent medium from the tet(X)-containing culture indicated that the tetracycline had been inactivated.

-

Characterization of the Modified Tetracycline:

-

[³H]tetracycline was added to cultures of the tet(X)-expressing strain.

-

The extracellular fluid was collected and analyzed.

-

The labeled material was compared to unmodified tetracycline using thin-layer chromatography (TLC) and reverse-phase high-pressure liquid chromatography (HPLC). A change in migration pattern indicated a chemical modification.

-

Quantitative Data Summary

| Study | Gene | Organism | Observation | Quantitative Finding |

| Speer and Salyers, 1988 | tet(X) (Tcr) | E. coli (from Bacteroides) | Spent medium from the resistant culture no longer inhibited the growth of a sensitive strain. | Not applicable (qualitative observation of growth vs. no growth). |

| Speer and Salyers, 1989 | tet(X) (Tcr) | E. coli | The modified, radiolabeled tetracycline showed a different migration pattern on TLC and HPLC compared to the parent compound. | At least 90% of the radiolabel was recovered in the extracellular fluid, indicating modification and not sequestration.[6] |

Visualization of Logical Relationship

Caption: Logical flow of the bioassay for tetracycline inactivation.

Conclusion

The initial studies into chlortetracycline resistance laid the critical groundwork for our current understanding of antibiotic resistance mechanisms. The meticulous experimental approaches of early researchers, from quantifying drug accumulation with radiolabels to developing in vitro systems to probe molecular interactions, successfully elucidated the fundamental strategies of efflux, ribosomal protection, and enzymatic inactivation. These foundational discoveries continue to inform the development of new tetracycline derivatives and strategies to combat the ongoing challenge of antibiotic resistance.

References

- 1. Antibiotic Resistance: An Investigation on Effectiveness of Antibiotics Treatment on Bacterial Growth [scirp.org]

- 2. Resistance to various tetracyclines mediated by transposon Tn10 in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

Chlortetracycline Hydrochloride: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlortetracycline (B606653) hydrochloride, the first discovered member of the tetracycline (B611298) class of antibiotics, remains a cornerstone in understanding the mechanisms of protein synthesis inhibition. This technical guide provides an in-depth analysis of the molecular interactions and functional consequences of chlortetracycline's activity within the bacterial ribosome. It details the core mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Protein Synthesis

Chlortetracycline hydrochloride exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] The primary mechanism involves the specific and reversible binding to the 30S ribosomal subunit.[3][4][5] This interaction physically obstructs the acceptor (A) site of the ribosome.[1]

By occupying the A-site, chlortetracycline hydrochloride effectively prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[1][4] This crucial step in the elongation phase of protein synthesis is thereby halted, as the incoming amino acid, carried by the tRNA, cannot be incorporated into the growing polypeptide chain.[1] The antibiotic achieves this by creating a steric hindrance that blocks the proper positioning of the aminoacyl-tRNA.[1] This leads to a cessation of protein production, which is vital for bacterial growth and replication.[1]

Interestingly, while the primary target is the elongation phase, some studies suggest that tetracyclines can also interfere with the initiation phase of protein synthesis.[6]

Quantitative Data on Inhibitory Activity

The efficacy of chlortetracycline hydrochloride can be quantified through various parameters that measure its binding affinity to the ribosome and its ability to inhibit bacterial growth and protein synthesis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chlortetracycline Hydrochloride Against Various Bacteria

| Bacterial Strain | MIC (mg/L) |

| Streptococcus pyogenes | 0.292[3] |

| Diplococcus pneumoniae | 0.098[3] |

| Bacillus subtilis | 0.195[3] |

| Streptococcus faecalis | 0.3[3] |

| Mycobacterium ranae | 0.3[3] |

Table 2: Binding Affinity of Tetracyclines to Bacterial Ribosomes

| Ligand | Ribosomal Component | Binding Constant (K) | Method |

| 6-demethylchlortetracycline | 30S subunit (E. coli) | K1 = 2.2 x 10⁶ M⁻¹ | Fluorescence Anisotropy[7] |

| 6-demethylchlortetracycline | 70S ribosome (E. coli) | K1 = 3.2 x 10⁶ M⁻¹ | Fluorescence Anisotropy[7] |

| Tetracycline | 30S subunit (bacterial) | K_d_ ~ 1 µM | Biochemical studies[8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of chlortetracycline hydrochloride.

In Vitro Translation (IVT) Inhibition Assay

This assay quantitatively measures the inhibition of protein synthesis in a cell-free system.

Objective: To determine the IC50 value of chlortetracycline hydrochloride for the inhibition of bacterial protein synthesis.

Materials:

-

E. coli S30 extract system for in vitro translation

-

Reporter plasmid (e.g., containing luciferase or β-galactosidase gene)

-

Chlortetracycline hydrochloride stock solution

-

Amino acid mixture

-

Reaction buffer

-

Nuclease-free water

-

Luminometer or spectrophotometer

-

96-well plates

Procedure:

-

Prepare Reagents: Thaw all components of the E. coli S30 extract system on ice. Prepare serial dilutions of chlortetracycline hydrochloride in nuclease-free water.

-

Reaction Setup: In a 96-well plate, combine the S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid according to the manufacturer's instructions.

-

Add Inhibitor: Add the various concentrations of chlortetracycline hydrochloride to the wells. Include a positive control (e.g., another known protein synthesis inhibitor like chloramphenicol) and a negative control (vehicle only).

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.

-

Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each chlortetracycline concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Ribosome Binding Assay (using Radiolabeled Tetracycline)

This assay directly measures the binding of chlortetracycline to ribosomal subunits.

Objective: To determine the binding affinity (Kd) of chlortetracycline hydrochloride to the 30S ribosomal subunit.

Materials:

-

Purified 30S ribosomal subunits from a bacterial source (e.g., E. coli)

-

Radiolabeled chlortetracycline (e.g., [³H]-chlortetracycline)

-

Non-radiolabeled chlortetracycline hydrochloride

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl)

-

Nitrocellulose filters (0.45 µm)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, set up a series of binding reactions containing a fixed concentration of purified 30S ribosomal subunits and increasing concentrations of radiolabeled chlortetracycline. For competition assays, use a fixed concentration of radiolabeled chlortetracycline and increasing concentrations of non-radiolabeled chlortetracycline.

-

Incubation: Incubate the reactions at 37°C for 15-30 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled chlortetracycline will be retained on the filter, while unbound chlortetracycline will pass through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.

-

Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: For saturation binding, plot the amount of bound radiolabel against the concentration of free radiolabeled chlortetracycline to determine the Kd and Bmax (maximum number of binding sites). For competition binding, plot the percentage of bound radiolabel against the concentration of the non-radiolabeled competitor to determine the Ki (inhibition constant).

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of chlortetracycline hydrochloride against a specific bacterial strain.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Chlortetracycline hydrochloride stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of chlortetracycline hydrochloride in MHB directly in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of chlortetracycline hydrochloride at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.[9]

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Inhibition of bacterial protein synthesis by chlortetracycline hydrochloride.

Caption: Workflow for an in vitro translation inhibition assay.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 2. actascientific.com [actascientific.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rpicorp.com [rpicorp.com]

- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 6. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 7. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Chlortetracycline as a Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of chlortetracycline (B606653) (CTC) as a fluorescent probe. It is designed to equip researchers with the knowledge to effectively utilize CTC in their experimental workflows, particularly for the detection and quantification of divalent cations and the analysis of membrane-related phenomena.

Core Principles of Chlortetracycline Fluorescence

Chlortetracycline, a member of the tetracycline (B611298) family of antibiotics, exhibits intrinsic fluorescence that is significantly enhanced upon chelation of divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). This property forms the basis of its utility as a fluorescent probe in biological systems. The fluorescence of free CTC in aqueous solution is relatively low; however, upon forming a complex with cations in a hydrophobic environment, such as a biological membrane, its quantum yield increases dramatically.

The mechanism of fluorescence enhancement is attributed to a combination of factors. The formation of a chelate complex with a divalent cation rigidifies the CTC molecule, reducing non-radiative decay pathways. Furthermore, the exclusion of water molecules from the complex's environment upon partitioning into a nonpolar medium, like the lipid bilayer of a membrane, further enhances its fluorescence. This dual requirement for both a divalent cation and a hydrophobic environment makes CTC a particularly useful probe for studying membrane-associated cations.

The fluorescence of the CTC-cation complex is sensitive to the local environment. For instance, changes in membrane potential can influence the intra-membrane distribution of the charged CTC molecule, thereby affecting its fluorescence. This property has been exploited to use CTC as an indirect probe of membrane potential.

Quantitative Data

The following table summarizes key quantitative parameters of chlortetracycline's fluorescence properties. It is important to note that these values can vary depending on the specific experimental conditions, such as solvent polarity, pH, and the presence of other interacting molecules.

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~390 nm | In organic solvents | [1] |

| 393 nm | Ca²⁺-CTC complex | [2] | |

| ~370 nm | In aqueous solution | [3] | |

| Emission Maximum (λem) | ~512 nm | In organic solvents | [1] |

| 520 nm | Bound to hydroxyapatite | [3] | |

| Red-shifted in aqueous solution compared to organic solvents | [3] | ||

| Fluorescence Quantum Yield (ΦF) | Low in aqueous solution (~10⁻³) | pH 7 | [4] |

| Increases in less polar solvents | [4] | ||

| Increases by an order of magnitude in basic media (pH 12) vs. acidic solution (pH 2) | For a CTC derivative | [4] | |

| Fluorescence Lifetime (τ) | 0.6 ns (free CTC) -> 1.7 ns (bound to hydroxyapatite) | Neutral buffer | [3] |

| Binding Stoichiometry | 1 Ca²⁺ per tetracycline molecule | [5] | |

| 1 Mg²⁺ per two tetracycline molecules | [5] |

Experimental Protocols

Preparation of Chlortetracycline Stock Solution

Materials:

-

Chlortetracycline hydrochloride (CTC-HCl)

-

70% Ethanol (B145695) or Milli-Q water

-

Light-blocking storage container (e.g., amber microfuge tubes or foil-wrapped tubes)

Protocol:

-

Weigh out the desired amount of CTC-HCl powder.

-

Dissolve the powder in 70% ethanol or Milli-Q water to a stock concentration of 10-50 mg/mL. Note that tetracycline salts are more soluble than the free base.[6]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in a light-blocking container at -20°C.[6] CTC solutions are light-sensitive and should be protected from light to prevent degradation.[6][7] The stability of the stock solution is typically less than two weeks.[7]

In Situ Calibration of Chlortetracycline Fluorescence for Vesicle Calcium Measurement

This protocol is adapted from the method used for bovine cardiac sarcolemmal vesicles and can be modified for other vesicle systems.[8][9]

Principle: The fluorescence response of CTC to the intra-vesicular Ca²⁺ concentration ([Ca²⁺]i) is calibrated by pre-equilibrating vesicles with known Ca²⁺ concentrations. The vesicles are then diluted into a Ca²⁺-free medium containing CTC, and the resulting fluorescence increase is measured. The amplitude of this increase is proportional to the pre-equilibrated [Ca²⁺].[8][9]

Materials:

-

Vesicle preparation (e.g., sarcolemmal vesicles)

-

Calibration buffers with known free Ca²⁺ concentrations (can be prepared using Ca²⁺-EGTA buffers)

-

Ca²⁺-free dilution buffer containing CTC

-

Fluorometer with appropriate excitation and emission filters/monochromators

Protocol:

-

Vesicle Pre-equilibration: Incubate aliquots of the vesicle preparation in a series of calibration buffers containing known free Ca²⁺ concentrations until equilibrium is reached.

-

Fluorescence Measurement:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for the CTC-Ca²⁺ complex (e.g., λex ~390 nm, λem ~520 nm).

-

Add the Ca²⁺-free dilution buffer containing CTC to the cuvette.

-

Rapidly dilute a small volume of the pre-equilibrated vesicles into the cuvette.

-

Record the fluorescence intensity until a stable signal is achieved. The increase in fluorescence corresponds to the formation of the CTC-Ca²⁺ complex inside the vesicles.

-

-

Calibration Curve: Plot the amplitude of the fluorescence increase against the known free Ca²⁺ concentrations of the pre-equilibration buffers. This curve serves as the calibration for determining unknown intra-vesicular Ca²⁺ concentrations.[8]

Assessment of Sperm Capacitation and Acrosome Reaction using CTC Fluorescence

Principle: CTC staining can differentiate between different physiological states of spermatozoa based on the distribution of membrane-associated calcium, which changes during capacitation and the acrosome reaction. Three distinct fluorescence patterns are typically observed: 'F' (uncapacitated, acrosome-intact), 'B' (capacitated, acrosome-intact), and 'AR' (acrosome-reacted).[10][11][12][13]

Materials:

-

Sperm suspension

-

Capacitation medium

-

Chlortetracycline (CTC) staining solution (e.g., 750 µM CTC in a buffer containing 130 mM NaCl, 5 mM L-cysteine, and 20 mM Tris-base, pH 7.8)[14]

-

Fixative (e.g., glutaraldehyde)

-

Mounting medium

-

Fluorescence microscope with appropriate filter set (e.g., blue excitation)

Protocol:

-

Sperm Incubation: Incubate the sperm suspension in a capacitation-supporting medium for the desired period.

-

Staining:

-

Mix a small aliquot of the sperm suspension with an equal volume of the CTC staining solution.

-

Incubate for a short period (e.g., 30-60 seconds).

-

-

Fixation: Add a small volume of fixative to the stained sperm suspension to immobilize the cells and preserve the fluorescence pattern.

-

Microscopy:

-

Place a drop of the fixed and stained sperm suspension on a microscope slide and cover with a coverslip.

-

Observe the spermatozoa under a fluorescence microscope using a suitable filter set.

-

Categorize the spermatozoa based on the observed fluorescence patterns:

-

F Pattern: Uniform fluorescence over the entire head, often with a brighter line across the equatorial segment (uncapacitated, acrosome-intact).[10][13]

-

B Pattern: Bright fluorescence over the anterior portion of the head with a dark band in the post-acrosomal region (capacitated, acrosome-intact).[10][11][13]

-

AR Pattern: Lack of fluorescence on the head or a faint band on the posterior portion (acrosome-reacted).[11][13][15]

-

-

-

Quantification: Count at least 100-200 spermatozoa per sample and calculate the percentage of cells in each category.

Visualizations

Caption: Mechanism of Chlortetracycline Fluorescence Enhancement.

Caption: CTC Fluorescence Patterns in Sperm Capacitation and Acrosome Reaction.

Caption: Workflow for In Situ Calibration of CTC Fluorescence.

References

- 1. Assay of chlortetracycline in animal feeds by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fast and ultrafast spectroscopic investigation of tetracycline derivatives in organic and aqueous media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Ca2+ and Mg2+ bind tetracycline with distinct stoichiometries and linked deprotonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 7. Tetracycline Stock Solution [novoprolabs.com]

- 8. Chlorotetracycline fluorescence is a quantitative measure of the free internal Ca2+ concentration achieved by active transport. In situ calibration and application to bovine cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the time course of capacitation in mouse spermatozoa using a chlortetracycline fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Capacitation and acrosome reaction in buffalo bull spermatozoa assessed by chlortetracycline and Pisum sativum agglutinin fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rep.bioscientifica.com [rep.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Capacitation and acrosome reactions in human spermatozoa monitored by a chlortetracycline fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Chlortetracycline in Veterinary Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortetracycline (B606653) (CTC) is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, first discovered in 1945.[1] It exhibits bacteriostatic action against a wide range of Gram-positive and Gram-negative bacteria, as well as other pathogens like Mycoplasma, Rickettsia, and Chlamydia.[2] This extensive spectrum of activity has established Chlortetracycline as a significant therapeutic and prophylactic agent in veterinary medicine.[3] It is commonly used to manage gastrointestinal and respiratory infections in livestock such as cattle and swine.[4] Beyond disease treatment, it has also been employed as a growth promoter to enhance feed efficiency in animal husbandry, although this application is under increasing scrutiny due to concerns about antimicrobial resistance.[1][4]

Mechanism of Action

Chlortetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2][3] The process involves the reversible binding of the antibiotic to the 30S ribosomal subunit.[2][4] This action physically obstructs the binding of aminoacyl-tRNA to the acceptor (A) site on the messenger RNA (mRNA)-ribosome complex.[1][5] By preventing the attachment of new amino acids to the nascent peptide chain, protein elongation is effectively halted, which inhibits bacterial growth and replication.[4][5]

Caption: Mechanism of Chlortetracycline action on the bacterial 30S ribosome.

Pharmacokinetics

The pharmacokinetic profile of Chlortetracycline varies significantly across different animal species and is influenced by factors such as diet and route of administration.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Chlortetracycline in broiler chickens and calves.

Table 1: Pharmacokinetic Parameters of Chlortetracycline in Broiler Chickens (10 mg/kg Dose) [6][7]

| Parameter | Intravenous (IV) | Oral (PO) |

| AUC₀→t (µg·h/mL) | 41,851 ± 10,965 | - |

| Total Body Clearance (L/h·kg) | 0.25 ± 0.05 | - |

| Bioavailability (%) | - | 30.54 ± 6.99 |

| Detectable Period (h) | - | 66.0 ± 14.70 |

AUC₀→t: Area under the concentration-time curve from time zero to the last sampling point.

Table 2: Pharmacokinetic Parameters of Chlortetracycline in Calves [8]

| Parameter | Administration | Milk-Fed Calves | Conventionally Fed Calves |

| Dose | IV | 11 mg/kg | 11 mg/kg |

| Dose | Oral | 22 mg/kg | 22 mg/kg |

| Area Under Curve | Oral | Significantly Larger | - |

| Fraction Absorbed | Oral | Significantly Larger | - |

| Volume of Distribution | Oral | Significantly Smaller | - |

| Body Clearance Rate | Oral | Significantly Smaller | - |

Antimicrobial Spectrum and Efficacy

Chlortetracycline is effective against a wide array of veterinary pathogens. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Minimum Inhibitory Concentrations (MICs)

The following table presents MIC data for Chlortetracycline against various veterinary pathogens.

Table 3: Minimum Inhibitory Concentrations (MICs) of Chlortetracycline

| Pathogen | Animal | MIC Range (µg/mL) | Reference |

| Mycoplasma gallisepticum | Chicken | 0.5 - 1.9 | [9] |

| Mycoplasma synoviae | Chicken | 0.5 - 2.0 | [9] |

| Chlamydophila psittaci | Avian | IC₅₀: 0.29 - 2.23 | [10] |

| Liver Abscess Pathogens (Fusobacterium necrophorum, Trueperella pyogenes) | Cattle | >64 | [11] |

| E. coli (from diarrheic lambs) | Sheep | - | [12] |

IC₅₀: The concentration that inhibited 50% of chlamydial inclusions.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of Chlortetracycline in treating and controlling various diseases in livestock.

-

Bovine Respiratory Disease: In-feed CTC prophylaxis (10 mg/lb body weight for 5 days) in calves entering feedlots significantly reduced morbidity.[13]

-

Anaplasmosis in Cattle: Oral CTC administration at dosages from 4.4 mg/kg/day to 22 mg/kg/day has been evaluated for controlling persistent Anaplasma marginale infection.[14]

-

Diarrhea in Lambs: Chlortetracycline rumen-protected granules have shown therapeutic effects against diarrhea caused by E. coli in lambs.[12]

Antimicrobial Resistance

The extensive use of tetracyclines in veterinary medicine has led to the emergence and spread of resistant bacterial strains.[15][16] Understanding the mechanisms of resistance is critical for maintaining the efficacy of this antibiotic class.

Mechanisms of Resistance

The two predominant mechanisms of resistance to tetracyclines are:

-

Active Efflux: Bacteria acquire genes that code for membrane-associated proteins that actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target.[15][17]

-

Ribosomal Protection: Bacteria produce proteins that associate with the ribosome and dislodge the bound tetracycline molecule, or prevent its binding, thereby allowing protein synthesis to continue.[15][17]

A less common mechanism involves the enzymatic inactivation of the tetracycline molecule.[15][18] These resistance genes are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria.[15][16]

Caption: Primary mechanisms of bacterial resistance to Chlortetracycline.

Key Experimental Protocols

Accurate quantification of Chlortetracycline in biological matrices and determination of its antimicrobial activity are fundamental to research and development.

Protocol: Determination of Chlortetracycline Residues in Animal Tissues by HPLC

This protocol outlines a general method for the analysis of CTC residues in tissues using High-Performance Liquid Chromatography (HPLC), a common and reliable technique.[19][20][21]

1. Sample Preparation and Extraction:

- Homogenize a known weight of animal tissue (e.g., muscle, kidney).